molecular formula C13H19ClN2O3 B1419436 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1026767-54-3

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No. B1419436
CAS RN: 1026767-54-3
M. Wt: 286.75 g/mol
InChI Key: QSKADUPMAWCVTO-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride is an organic compound with the CAS Number: 1026767-54-3 . It has a molecular weight of 286.76 and is typically in powder form .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 286.76 .

Scientific Research Applications

  • Synthesis and Characterization for Antihypertensive Agents : The compound has been used in the synthesis of antihypertensive agents like Doxazosin, an anti-hypertensive drug indicated for the treatment of urinary outflow obstruction, benign prostate hyperplasia, and hypertension (Ramesh, Reddy, & Reddy, 2006).

  • Development of Dual Antihypertensive Agents : Piperazine derivatives, including those related to 1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride, have been synthesized as potential dual antihypertensive agents (Marvanová et al., 2016).

  • Positive Inotropic Activity : Certain 3,4-dimethoxybenzoyl-piperazine derivatives have been shown to possess positive inotropic activity, which can be beneficial in treating heart-related conditions (Xu et al., 1995).

  • Antibacterial Activity : Piperazine derivatives, including those related to this compound, have been evaluated for their antibacterial activities, showing effectiveness against various bacterial strains (Kumar et al., 2021).

  • Synthesis of Impurities in Antihypertensive Drugs : Research has been conducted on synthesizing impurities of terazosin hydrochloride, an antihypertensive drug, to improve the quality control of these medications (Wu Hong-na et al., 2015).

  • Antimicrobial and Antifungal Applications : The piperazine unit, a component of this compound, is found in numerous drugs with effective antimicrobial and antifungal properties (Shroff et al., 2022).

  • Synthesis for Quality Control of Terazosin : Terazosin hydrochloride, a drug for hypertension, uses derivatives of this compound for its synthesis. This research is crucial for controlling the quality of the material and finished terazosin products (Do Thi Thanh-Thuy et al., 2018).

  • Antibacterial and Anthelmintic Activity : Certain derivatives of this compound have been synthesized and shown to exhibit antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

  • Anticancer Properties : Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on various cancer cell lines, indicating potential applications in cancer treatment (Yarim et al., 2012).

  • Development of Antipsychotic Drugs : The 1-piperazinecarboxamide derivative FG5803 has been compared with clozapine and haloperidol in preclinical pharmacology studies, highlighting its potential as a novel class of antipsychotic drugs (Björk et al., 1994).

Mechanism of Action

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethoxybenzoyl)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity. This binding interaction can lead to changes in the metabolism of other compounds that are substrates for these enzymes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKADUPMAWCVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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